3-Quinolinecarboxylic acid, 7-(3-aMino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4
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Overview
Description
3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- is a member of the quinoline carboxylic acids class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring or the substituents, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield various substituted quinolines .
Scientific Research Applications
3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial properties and potential use in treating infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinoline carboxylic acid with similar antibacterial properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- is unique due to its specific combination of substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
117404-52-1 |
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Molecular Formula |
C17H17ClFN3O3 |
Molecular Weight |
365.7865832 |
Origin of Product |
United States |
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